

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by AZD1208

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD1208

Cat. No.: B612199

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Introduction

AZD1208 is a potent and orally bioavailable small molecule inhibitor that targets all three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family: PIM1, PIM2, and PIM3.[1][2] PIM kinases are serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[2][3] Upregulation of PIM kinases is observed in various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy.[2][4] **AZD1208** has been shown to induce cell cycle arrest, primarily at the G1/S transition, and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2]

These application notes provide a detailed protocol for analyzing the cell cycle effects of **AZD1208** using flow cytometry with propidium iodide (PI) staining.

Data Presentation

Treatment of the human acute myeloid leukemia (AML) cell line MOLM-16 with **AZD1208** leads to a significant arrest in the G0/G1 phase of the cell cycle and an increase in the sub-G1 population, indicative of apoptosis.[3]

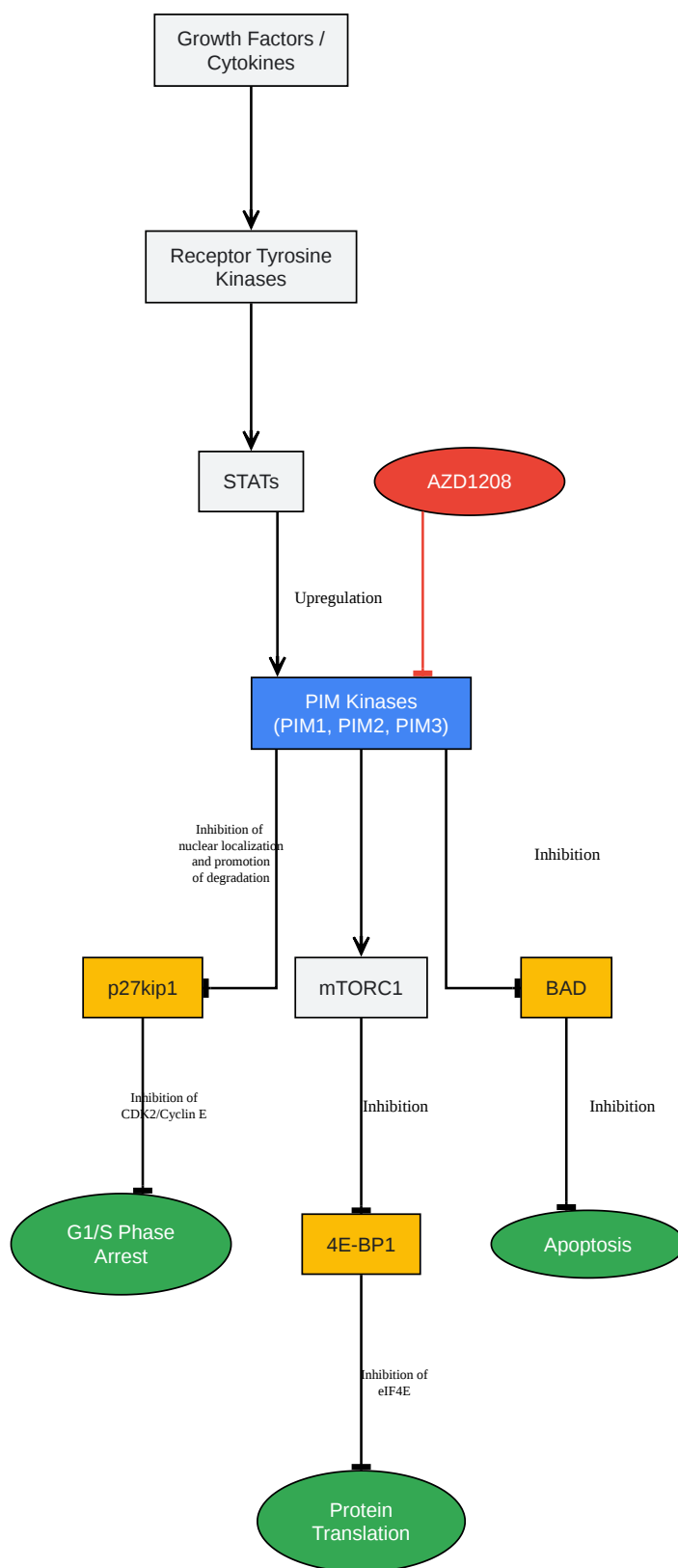
Table 1: Effect of **AZD1208** on Cell Cycle Distribution in MOLM-16 Cells

Treatment	G0/G1 (%)	S (%)	G2/M (%)	Sub-G1 (%)
Control (DMSO)	54.9	Not Reported	Not Reported	14.7
1 μ M AZD1208 (72h)	85.7	Not Reported	Not Reported	48.3

Data extracted from Keeton et al., Blood, 2014.[3]

Signaling Pathway

PIM kinases, downstream effectors of many cytokine and growth factor signaling pathways, regulate cell cycle progression and survival through the phosphorylation of several key substrates.[1] **AZD1208**, by inhibiting PIM kinases, prevents the phosphorylation of these substrates, leading to cell cycle arrest and apoptosis. Key downstream targets include the cell cycle inhibitor p27 and components of the mTOR signaling pathway, such as 4EBP1.[2]

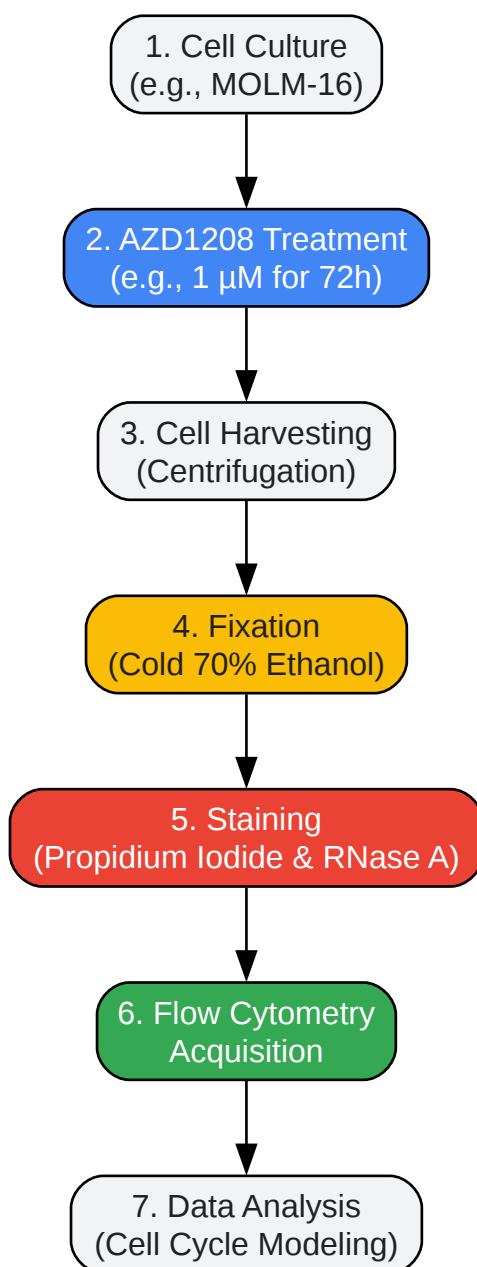


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Caption: AZD1208 inhibits PIM kinases, leading to cell cycle arrest and apoptosis.

Experimental Workflow

The following diagram outlines the key steps for analyzing cell cycle arrest induced by **AZD1208** using flow cytometry.



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Caption: Workflow for flow cytometry analysis of cell cycle arrest.

Experimental Protocols

Materials

- Cell Line: MOLM-16 (or other suitable cancer cell line)
- **AZD1208**: Stock solution in DMSO
- Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS): pH 7.4, sterile
- Trypsin-EDTA: (for adherent cells)
- Fixation Solution: Ice-cold 70% Ethanol
- Staining Solution:
 - Propidium Iodide (PI): 50 µg/mL in PBS
 - RNase A: 100 µg/mL in PBS
- Equipment:
 - Cell culture incubator (37°C, 5% CO₂)
 - Centrifuge
 - Flow cytometer
 - Vortex mixer
 - FACS tubes (12x75 mm polystyrene or polypropylene)
 - Ice bucket

Protocol for Cell Cycle Analysis

- Cell Seeding and Culture:

- Culture MOLM-16 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
- Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
- **AZD1208 Treatment:**
 - Prepare dilutions of **AZD1208** in the cell culture medium from a stock solution (e.g., 10 mM in DMSO).
 - Treat cells with the desired concentrations of **AZD1208** (e.g., 1 μM) and a vehicle control (DMSO) for the specified duration (e.g., 72 hours).
- **Cell Harvesting:**
 - For suspension cells (like MOLM-16), transfer the cell suspension to centrifuge tubes.
 - For adherent cells, wash with PBS, detach using Trypsin-EDTA, and then collect in a centrifuge tube.
 - Centrifuge the cells at 300 x g for 5 minutes.
 - Discard the supernatant and wash the cell pellet twice with cold PBS.[\[5\]](#)
- **Fixation:**
 - Resuspend the cell pellet in a small volume of PBS.
 - While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This helps to prevent cell clumping.
 - Incubate the cells on ice for at least 30 minutes for fixation. Samples can be stored at -20°C for several weeks at this stage.
- **Staining:**
 - Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

- Wash the cell pellet once with cold PBS.
- Resuspend the cell pellet in the PI/RNase A staining solution.[2] The inclusion of RNase A is crucial to ensure that only DNA is stained.[3]
- Incubate the cells in the dark at room temperature for 15-30 minutes.
- Flow Cytometry Acquisition:
 - Analyze the stained cells on a flow cytometer.
 - Collect data for at least 10,000 single-cell events per sample.
 - Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
 - Use a dot plot of PI-Area versus PI-Width to gate out doublets and clumps.
 - Measure the PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3).[5]
- Data Analysis:
 - Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content (PI fluorescence).
 - The software will model the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
 - Quantify the percentage of cells in each phase and in the sub-G1 population (indicative of apoptotic cells with fragmented DNA).

Conclusion

This document provides a comprehensive guide for utilizing flow cytometry to analyze the effects of the PIM kinase inhibitor **AZD1208** on the cell cycle. The provided protocols and background information are intended to assist researchers in the design and execution of experiments to investigate the anti-proliferative effects of this and similar compounds.

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